N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide
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Overview
Description
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . This compound features a cyclopentanecarboxamide group attached to a 3-methoxyphenyl ethyl moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves the reaction of 3-methoxyphenyl ethylamine with cyclopentanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the methoxyphenyl group plays a crucial role in its activity .
Comparison with Similar Compounds
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical properties and biological activities.
N-[1-(3-methoxyphenyl)ethyl]benzenecarboxamide: This compound features a benzene ring, which can lead to different reactivity and interactions compared to the cyclopentane ring.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(13-8-5-9-14(10-13)18-2)16-15(17)12-6-3-4-7-12/h5,8-12H,3-4,6-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOATNUCXVMNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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